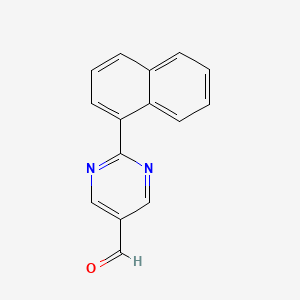

2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde

Description

2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde is an aromatic heterocyclic compound featuring a pyrimidine ring substituted at the 2-position with a naphthalen-1-yl group and at the 5-position with an aldehyde functional group. This structure combines the electron-deficient pyrimidine core with the extended π-conjugation of naphthalene, making it a versatile intermediate in organic synthesis, particularly in asymmetric catalysis and materials science.

The aldehyde group at the 5-position is critical for enantioselective reactions, as demonstrated in studies where pyrimidine-5-carbaldehydes participate in asymmetric autocatalysis to form chiral alkanols . The naphthalen-1-yl substituent likely enhances steric and electronic effects, influencing reactivity and crystalline packing, as observed in single-crystal X-ray analyses of related aldehydes .

Properties

IUPAC Name |

2-naphthalen-1-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c18-10-11-8-16-15(17-9-11)14-7-3-5-12-4-1-2-6-13(12)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXITZIWRQYRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649828 | |

| Record name | 2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915919-73-2 | |

| Record name | 2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by recent research findings and case studies.

- Chemical Name : this compound

- CAS Number : 915919-73-2

- Molecular Formula : C13H9N3O

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable research paper demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation across various cancer cell lines.

Case Study: Inhibition of XPO1

In a study assessing the antiproliferative effects of naphthyl chalcones, compounds derived from this compound showed promising results against XPO1 (Exportin 1) with IC50 values ranging from 0.55 µM to 2.5 µM. These compounds were found to inhibit nuclear export processes critical for cancer cell survival and proliferation .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Chalcone 9 | 2.5 | XPO1 Inhibition |

| Chalcone 10 | 0.55 | XPO1 Inhibition |

Antimicrobial Properties

The compound also demonstrates antimicrobial activity, making it a candidate for further development in treating bacterial infections. Research indicates that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Data

A comparative study evaluated the antimicrobial efficacy of various compounds, including those based on this compound. Results showed that certain derivatives exhibited higher activity than conventional antibiotics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

Enzyme Inhibition

The biological activity of this compound extends to enzyme inhibition, particularly in the context of cancer therapy where targeting specific enzymes can lead to reduced tumor growth.

The mechanism involves binding to active sites on target enzymes, thereby inhibiting their function. For instance, studies have shown that derivatives can inhibit key protein kinases involved in cell cycle regulation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the naphthalene and pyrimidine rings can significantly influence potency and selectivity.

Key Findings from SAR Studies

- Substitution Effects : The presence of electron-withdrawing groups enhances the inhibitory activity against cancer cell lines.

- Ring Modifications : Altering the naphthalene moiety can lead to improved binding affinity for target enzymes.

Comparison with Similar Compounds

Positional Isomer: 2-(Naphthalen-2-yl)pyrimidine-5-carbaldehyde

Structural Differences : The naphthalene group is attached at the 2-position instead of the 1-position. This positional isomerism alters the molecule’s geometry and electronic distribution.

Key Properties :

Functional Implications :

Substituent Variation: 2-(Cyclopropylmethoxy)pyrimidine-5-carbaldehyde

Structural Differences : Replaces the naphthalen-1-yl group with a cyclopropylmethoxy substituent, introducing an ether linkage and a strained cyclopropane ring.

Key Properties :

- Molecular Formula : C₉H₁₀N₂O₂.

- Molecular Weight : 178.19 g/mol.

- CAS No.: 1192569-90-6 .

Functional Implications :

- The cyclopropylmethoxy group introduces steric hindrance and electron-donating effects, which could reduce electrophilicity at the aldehyde compared to the naphthyl derivatives.

Electronic and Steric Modifications: 2-(tert-Butyldimethylsilylethynyl)pyrimidine-5-carbaldehyde

Structural Differences : Features a bulky tert-butyldimethylsilylethynyl group instead of naphthalene.

Key Properties :

Comparison with Naphthalene Derivatives :

- The silylethynyl group offers steric bulk without aromaticity, which may limit solubility in polar solvents compared to naphthalene derivatives.

Chalcone Derivatives with Naphthalene Moieties

For example:

- ANPEO : Allyloxy substituent offers moderate steric hindrance.

- VBNPEO : 4-Vinylbenzyl group introduces greater bulk, affecting reactivity and aggregation.

Relevance to Pyrimidine Aldehydes :

- Substituent size and electronic effects in naphthalene-containing compounds directly influence crystallization and reactivity, as seen in both chalcones and pyrimidine aldehydes .

Research Findings and Implications

- Reactivity : The aldehyde group in 2-(naphthalen-1-yl)pyrimidine-5-carbaldehyde is pivotal for enantioselective additions, but substituents dictate steric and electronic outcomes. Naphthalene derivatives excel in systems requiring aromatic interactions, whereas silylethynyl or alkoxy groups prioritize steric control .

- Crystallinity : Single-crystal X-ray analyses (e.g., ) suggest that substituents like naphthalen-1-yl enhance defined crystal faces, critical for mechanistic studies .

- Safety and Handling : Naphthalene derivatives require stringent storage conditions, highlighting their sensitivity compared to simpler analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.